2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a halogenated triazolopyridine derivative characterized by a bicyclic scaffold comprising a triazole fused to a pyridine ring. The compound features an amino group at position 2, bromine atoms at positions 6 and 8, and a methyl group at position 5.
The bromine substituents likely increase lipophilicity, improving membrane permeability and target binding, while the amino group may facilitate hydrogen bonding in biological systems.
Properties
Molecular Formula |
C7H6Br2N4 |
|---|---|
Molecular Weight |
305.96 g/mol |
IUPAC Name |
6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H6Br2N4/c1-3-4(8)2-13-6(5(3)9)11-7(10)12-13/h2H,1H3,(H2,10,12) |
InChI Key |
IQQCZNXZGDWSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=NN2C=C1Br)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production to ensure efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The dibromo substituents can be replaced by other nucleophiles under suitable conditions.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, and alkoxides can be used.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For instance, substitution reactions with amines can yield amino derivatives, while condensation reactions with aldehydes can produce imine derivatives.
Scientific Research Applications
2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It exhibits potential as a pharmacophore in the development of drugs targeting various biological pathways, including RORγt inverse agonists and JAK inhibitors.
Material Sciences: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study the effects of triazolopyridine derivatives on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . The compound binds to the receptor, altering its conformation and inhibiting its activity, which can modulate immune functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table compares 2-amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine with key analogs:
Physicochemical Properties
- Stability : Bromine substituents may enhance resistance to metabolic degradation, as seen in 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine, which is stable under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
